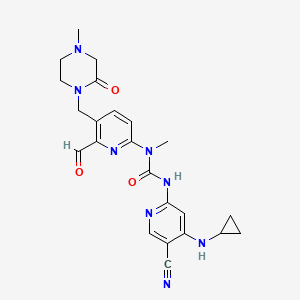
8Xdp7T5xlu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ABSK-012 is a small molecule drug developed by Abbisko Therapeutics Co., Ltd. It is a highly selective fibroblast growth factor receptor 4 (FGFR4) antagonist. This compound is primarily being investigated for its potential in treating various types of solid tumors, including sarcomas .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ABSK-012 involves multiple steps, starting with the preparation of the core pyridine structure. The key intermediate, 3-(5-cyano-4-(cyclopropylamino)pyridin-2-yl)-1-(6-formyl-5-((4-methyl-2-oxopiperazin-1-yl)methyl)pyridin-2-yl)-1-methylurea, is synthesized through a series of reactions including cyclization, formylation, and urea formation .
Industrial Production Methods
Industrial production of ABSK-012 follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
ABSK-012 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce various oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
ABSK-012 has several scientific research applications, including:
Chemistry: Used as a model compound for studying FGFR4 antagonists.
Biology: Investigated for its effects on cell signaling pathways involving FGFR4.
Medicine: Potential therapeutic agent for treating solid tumors, including hepatocellular carcinoma and soft tissue sarcomas.
Industry: Used in the development of new cancer therapies and diagnostic tools
Mechanism of Action
ABSK-012 exerts its effects by selectively binding to and inhibiting FGFR4. This inhibition disrupts the FGFR4 signaling pathway, which is involved in cell proliferation, differentiation, and survival. By blocking this pathway, ABSK-012 can inhibit tumor growth and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Fexagratinib (ABSK-091): A pan-FGFR inhibitor in phase I studies for urothelial cancer.
LAH-1: A potent c-Met inhibitor for non-small cell lung cancer
Uniqueness
ABSK-012 is unique due to its high selectivity for FGFR4 and its ability to overcome drug resistance mutations. This makes it a promising candidate for treating cancers that are resistant to other FGFR4 inhibitors .
Properties
CAS No. |
2271209-99-3 |
|---|---|
Molecular Formula |
C23H26N8O3 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
3-[5-cyano-4-(cyclopropylamino)pyridin-2-yl]-1-[6-formyl-5-[(4-methyl-2-oxopiperazin-1-yl)methyl]pyridin-2-yl]-1-methylurea |
InChI |
InChI=1S/C23H26N8O3/c1-29-7-8-31(22(33)13-29)12-15-3-6-21(27-19(15)14-32)30(2)23(34)28-20-9-18(26-17-4-5-17)16(10-24)11-25-20/h3,6,9,11,14,17H,4-5,7-8,12-13H2,1-2H3,(H2,25,26,28,34) |
InChI Key |
MXHSTECIDQMETN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(C(=O)C1)CC2=C(N=C(C=C2)N(C)C(=O)NC3=NC=C(C(=C3)NC4CC4)C#N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















